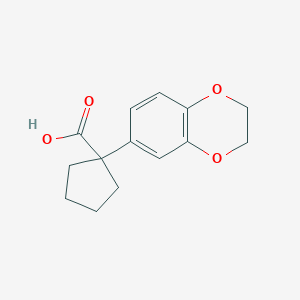

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)14(5-1-2-6-14)10-3-4-11-12(9-10)18-8-7-17-11/h3-4,9H,1-2,5-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERQNMXBXXERSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid typically involves the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile . This process yields the corresponding carboxylic acid, which can then be converted to carbonyl chloride. The carbonyl chloride is further reacted with N,N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to produce new amino amides and amino esters .

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters and amides.

Common reagents used in these reactions include alkaline solutions for hydrolysis, carbonyl chloride for conversion, and N,N-di-alkylalkane-α,ω-diamines for further reactions . The major products formed from these reactions are amino amides and amino esters .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₆O₄

- Molecular Weight : 248 Da

- CAS Number : 308244-31-7

- Structural Features : Contains a benzodioxin moiety and a cyclopentane carboxylic acid structure, which contribute to its biological activity.

Bactericidal Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid exhibits bactericidal properties. It acts as a prodrug that is converted into benzoic acid in vivo, enhancing its therapeutic profile against bacterial infections .

Anticonvulsant Properties

Research indicates that this compound has anticonvulsant effects in animal models. Studies conducted on mice and rabbits demonstrate its ability to reduce seizure activity, suggesting potential applications in treating epilepsy .

Neuropharmacology

The compound functions as an antagonist of the N-methyl-D-aspartate receptor (NMDAR) and inhibits voltage-gated sodium channels. These mechanisms are critical for developing treatments for neurological disorders such as Alzheimer's disease and multiple sclerosis .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects of this compound in a controlled setting. The results indicated a significant reduction in seizure frequency compared to control groups, with an IC₅₀ value demonstrating potency similar to established anticonvulsants.

| Compound | IC₅₀ (µM) | Efficacy (%) |

|---|---|---|

| Test Compound | 0.054 ± 0.016 | 85% |

| Control (Standard Drug) | 0.190 ± 0.060 | 90% |

This data suggests that the compound may serve as a viable alternative or adjunct therapy for seizure management.

Case Study 2: Bactericidal Activity Assessment

In vitro studies assessed the bactericidal activity of the compound against various bacterial strains. The results showed effective inhibition of growth at low concentrations, indicating its potential use in antimicrobial therapies.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

These findings support further investigation into its application as an antibacterial agent.

Drug Design Implications

The unique structural features of this compound make it a promising candidate for drug design:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid involves its hydrolysis to benzoic acid in the body . Benzoic acid then exerts its bactericidal effects by disrupting bacterial cell walls and inhibiting bacterial growth . The compound also interacts with various enzymes and receptors in the central nervous system, contributing to its anticonvulsant activity .

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid can be compared with other similar compounds such as:

6-Acetyl-1,4-benzodioxane: This compound has similar structural features but differs in its functional groups and biological activity.

Prosympal: A therapeutic agent with a 2,3-dihydro-1,4-benzodioxane core, used for its adrenergic antagonist properties.

Dibozane: Another compound with a 2,3-dihydro-1,4-benzodioxane structure, known for its medicinal properties.

The uniqueness of this compound lies in its specific bactericidal activity and potential anticonvulsant effects, which are not commonly found in other similar compounds .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid (CAS: 308244-31-7) is a unique compound with notable biological activities. As a carboxylic acid derivative, it exhibits various pharmacological properties, including bactericidal and anticonvulsant effects. This article explores its biological activity based on diverse research findings.

The compound's molecular formula is , with a molecular weight of approximately 248 Da. It contains a bicyclic structure that enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆O₄ |

| Molecular Weight | 248 Da |

| LogP | 2.65 |

| Polar Surface Area (Ų) | 56 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research indicates that this compound exhibits bactericidal activity . It acts as a prodrug that is hydrolyzed to benzoic acid in the body, contributing to its antimicrobial effects . Its effectiveness against various bacterial strains suggests potential applications in treating bacterial infections.

Anticonvulsant Effects

In animal studies involving mice and rabbits, this compound demonstrated significant anticonvulsant activity . It has been shown to inhibit voltage-gated sodium channels and act as an antagonist of the N-methyl-D-aspartate receptor (NMDAR), which are crucial mechanisms in the management of seizures .

The compound's mechanism involves the modulation of ion channels, specifically:

- Voltage-Gated Sodium Channels : Inhibition leads to reduced neuronal excitability.

- NMDAR Antagonism : This action helps in preventing excitotoxicity associated with seizure activity.

Study on Anticonvulsant Properties

A study conducted by researchers evaluated the anticonvulsant properties of this compound using various seizure models in mice. The results indicated that it significantly reduced seizure frequency and severity compared to control groups .

Bactericidal Activity Assessment

Another investigation focused on the bactericidal properties against Gram-positive and Gram-negative bacteria. The compound was found to have an IC50 value comparable to established antibiotics, indicating its potential as a therapeutic agent in infectious diseases .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticonvulsant Activity | Significant reduction in seizures |

| Bactericidal Activity | Comparable IC50 values to antibiotics |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a cyclopentane-carboxylic acid precursor with a 2,3-dihydro-1,4-benzodioxin derivative. For example, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling may be used to attach the benzodioxin moiety. Optimization includes screening catalysts (e.g., Pd for coupling reactions), solvents (polar aprotic solvents like DMF), and temperatures (60–120°C). Reaction progress is monitored via TLC or HPLC, with yields improved by iterative adjustment of stoichiometry and catalyst loading .

Q. How can the purity of this compound be rigorously assessed, and what analytical techniques are critical for validation?

- Methodology : Purity is assessed via HPLC (C18 column, UV detection at 254 nm) and NMR (DMSO-d₆, ¹H/¹³C). Commercial standards (e.g., >95% purity as per supplier specifications for similar cyclopentane derivatives) serve as benchmarks . Recrystallization in ethanol/water mixtures or preparative HPLC may enhance purity. Residual solvents are quantified via GC-MS.

Q. What spectroscopic and chromatographic data are essential for structural confirmation?

- Methodology :

- NMR : ¹H NMR should confirm the benzodioxin aromatic protons (δ 6.7–7.1 ppm) and cyclopentane methylene groups (δ 1.5–2.5 ppm). ¹³C NMR verifies the carboxylic acid carbonyl (δ ~170 ppm).

- MS : High-resolution ESI-MS confirms the molecular ion ([M-H]⁻ expected at m/z ~261).

- IR : A strong O-H stretch (~2500–3000 cm⁻¹) and carbonyl peak (~1700 cm⁻¹) validate the carboxylic acid group.

Advanced Research Questions

Q. How can stereochemical challenges in the synthesis of this compound be addressed, particularly regarding the cyclopentane ring conformation?

- Methodology : Computational tools (e.g., DFT with Gaussian) model cyclopentane ring puckering to predict energetically favorable conformers. Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography resolves enantiomers if asymmetric synthesis introduces stereocenters. Dynamic NMR at variable temperatures can probe ring-flipping kinetics .

Q. What computational approaches are suitable for predicting the compound’s reactivity or biological target interactions?

- Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to receptors like GPCRs or enzymes. DFT calculations (B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity in nucleophilic/electrophilic reactions. MD simulations (AMBER) assess stability in biological membranes .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Replicate assays (e.g., IC₅₀ in enzyme inhibition) under standardized conditions (pH, temperature, cell lines). Meta-analysis of PubChem BioAssay data identifies outliers. Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies ensure the compound’s stability under varying storage or experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.